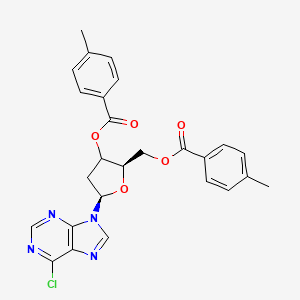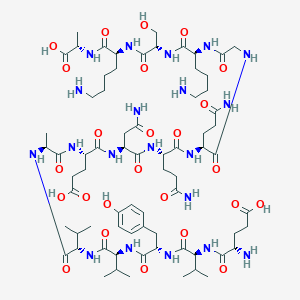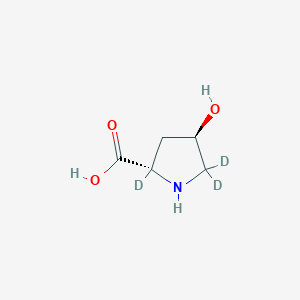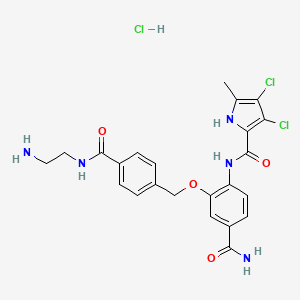
Topoisomerase II|A-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase II|A-IN-6 is a compound that acts as an inhibitor of the enzyme topoisomerase II. Topoisomerase II is a crucial enzyme involved in the processes of DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA molecule, allowing the passage of another DNA segment through the break, and then re-ligating the broken strands. This enzyme is essential for maintaining the topological state of DNA and ensuring proper cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Topoisomerase II|A-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its inhibitory properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing or diminishing its activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Topoisomerase II|A-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of topoisomerase II inhibition and to develop new inhibitors with improved properties.
Biology: Employed in research to understand the role of topoisomerase II in DNA metabolism and cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of diseases such as cancer, where topoisomerase II is a target for chemotherapy.
Industry: Utilized in the development of new drugs and in the study of drug resistance mechanisms
Mecanismo De Acción
Topoisomerase II|A-IN-6 exerts its effects by binding to the topoisomerase II enzyme and inhibiting its activity. The compound interferes with the enzyme’s ability to create and re-ligate double-strand breaks in the DNA molecule, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets of this compound include the ATPase domain and the DNA cleavage-rejoining core of the enzyme. The pathways involved in its mechanism of action include the inhibition of DNA replication and transcription, as well as the induction of DNA damage response pathways .
Comparación Con Compuestos Similares
Topoisomerase II|A-IN-6 can be compared with other topoisomerase II inhibitors, such as etoposide and doxorubicin. While all these compounds inhibit topoisomerase II, they differ in their chemical structures, mechanisms of action, and therapeutic applications. This compound is unique in its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and selectivity .
List of Similar Compounds
- Etoposide
- Doxorubicin
- Mitoxantrone
- Teniposide
- Amsacrine
Propiedades
Fórmula molecular |
C23H24Cl3N5O4 |
|---|---|
Peso molecular |
540.8 g/mol |
Nombre IUPAC |
N-[2-[[4-(2-aminoethylcarbamoyl)phenyl]methoxy]-4-carbamoylphenyl]-3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N5O4.ClH/c1-12-18(24)19(25)20(29-12)23(33)30-16-7-6-15(21(27)31)10-17(16)34-11-13-2-4-14(5-3-13)22(32)28-9-8-26;/h2-7,10,29H,8-9,11,26H2,1H3,(H2,27,31)(H,28,32)(H,30,33);1H |
Clave InChI |
GAKIXYLYUZPUPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)N)OCC3=CC=C(C=C3)C(=O)NCCN)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


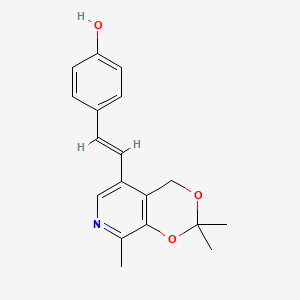
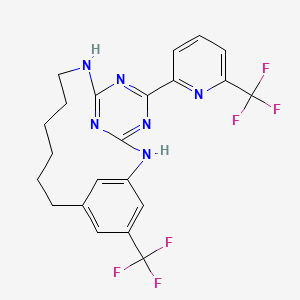
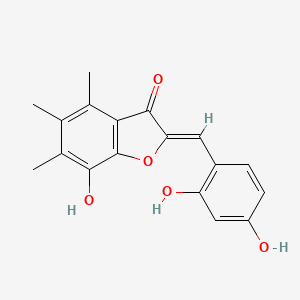

![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)
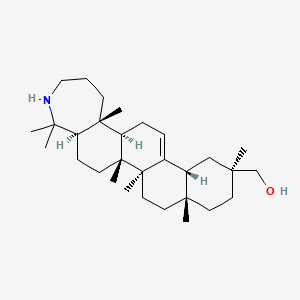
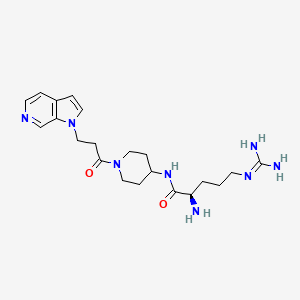
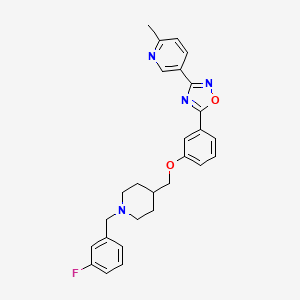
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)
